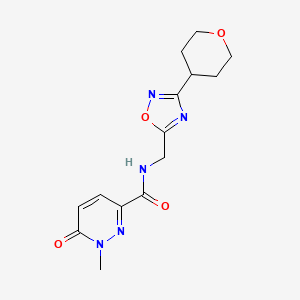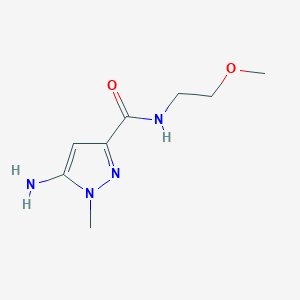![molecular formula C21H26N2O B2736884 4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950353-79-4](/img/structure/B2736884.png)
4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine these properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, can also be included .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- A study by Geng et al. (2019) describes an efficient synthesis technique for benzo[e][1,4]diazepin-3-ones, highlighting its application in chemistry and medicine through a formal [4 + 2+1] annulation process (Geng et al., 2019).
- Research by Shaabani et al. (2009) presents a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, illustrating the broad spectrum of biological activities of these compounds (Shaabani et al., 2009).
Chemical Properties and Analysis
- Desmarchelier et al. (1968) synthesized various dihydro- and tetrahydro-1,3-diazepines, providing insight into the basicities and spectral data of these compounds, which is crucial for understanding their chemical properties (Desmarchelier et al., 1968).
- Harada et al. (1997) conducted a study on the synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, indicating its potential in receptor antagonistic activity (Harada et al., 1997).
Biological and Medicinal Research
- Research by Palazzino et al. (1989) on the synthesis of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones highlights their potential as antitumor agents (Palazzino et al., 1989).
- Attanasi et al. (2011) describe a novel synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines, illustrating the pharmaceutical relevance of these compounds (Attanasi et al., 2011).
Structural Studies and Synthesis Applications
- Tan et al. (2019) developed novel eight-membered 1,5-dibenzyl-1,2,5,6-tetrahydro-1,5-diazocines, emphasizing their application in medicinal and synthetic chemistry due to their unique structure and potential for functionalizations (Tan et al., 2019).
- Kleine et al. (2011) explored ring-closure reactions of 1,2-diaza-4,5-benzoheptatrienyl metal compounds, contributing to the understanding of synthetic routes and potential applications of these compounds in medicinal chemistry (Kleine et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-[(2,3,5,6-tetramethylphenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-13-10-14(2)17(5)18(16(13)4)12-23-20-9-7-6-8-19(20)22-15(3)11-21(23)24/h6-10,15,22H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNGKAQZHMGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tricyclo[3.2.1.0,2,4]octan-3-amine](/img/structure/B2736801.png)



![methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2736806.png)


![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736809.png)
![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B2736811.png)
![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
![4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2736816.png)

![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)
